molecular formula C5H4BrNO3 B2550264 Methyl 5-bromo-1,2-oxazole-3-carboxylate CAS No. 2092727-66-5

Methyl 5-bromo-1,2-oxazole-3-carboxylate

Cat. No.: B2550264
CAS No.: 2092727-66-5
M. Wt: 205.995
InChI Key: QONRHRDGVHBHBO-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1,2-oxazole-3-carboxylate is a heterocyclic compound that features an oxazole ring substituted with a bromine atom at the 5-position and a carboxylate ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-1,2-oxazole-3-carboxylate typically involves the bromination of 1,2-oxazole derivatives followed by esterification. One common method includes the reaction of 1,2-oxazole with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position. The resulting brominated oxazole is then reacted with methanol and a catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The oxazole ring can undergo oxidation to form oxazoles with different oxidation states, while reduction can lead to the formation of oxazolines.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 5-amino-1,2-oxazole-3-carboxylate or 5-thio-1,2-oxazole-3-carboxylate.

    Oxidation Products: Oxazoles with higher oxidation states.

    Reduction Products: Oxazolines.

    Hydrolysis Products: 5-bromo-1,2-oxazole-3-carboxylic acid.

Scientific Research Applications

Methyl 5-bromo-1,2-oxazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-1,3-benzoxazole-2-carboxylate: Similar structure but with a benzene ring fused to the oxazole.

    Methyl 5-chloro-1,2-oxazole-3-carboxylate: Chlorine atom instead of bromine.

    Methyl 5-iodo-1,2-oxazole-3-carboxylate: Iodine atom instead of bromine.

Uniqueness

Methyl 5-bromo-1,2-oxazole-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

methyl 5-bromo-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO3/c1-9-5(8)3-2-4(6)10-7-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONRHRDGVHBHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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